molecular formula C23H16FN3O4S B2574179 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzamide CAS No. 922389-87-5

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzamide

Katalognummer: B2574179
CAS-Nummer: 922389-87-5
Molekulargewicht: 449.46
InChI-Schlüssel: DUPQJTISHKSWEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzamide core substituted with three distinct moieties:

  • 2,5-Dioxopyrrolidin-1-yl group: A cyclic imide known to enhance metabolic stability and influence electron distribution .
  • 6-Fluorobenzo[d]thiazol-2-yl group: A fluorinated benzothiazole, likely improving binding affinity through electron-withdrawing effects and hydrophobic interactions .
  • Furan-2-ylmethyl group: A heteroaromatic substituent that may participate in hydrogen bonding or π-π stacking interactions .

Eigenschaften

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O4S/c24-15-6-7-18-19(12-15)32-23(25-18)26(13-17-5-2-10-31-17)22(30)14-3-1-4-16(11-14)27-20(28)8-9-21(27)29/h1-7,10-12H,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPQJTISHKSWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N(CC3=CC=CO3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H18FN5O3SC_{23}H_{18}FN_5O_3S with a molecular weight of approximately 463.5 g/mol. Its structure features a benzamide core substituted with a fluorobenzo[d]thiazole and a furan moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research on related benzothiazole derivatives indicates that they often exhibit antimicrobial properties. For instance, compounds with similar structural motifs have been tested against various pathogens:

Microorganism Activity MIC (µg/mL)
Staphylococcus aureusAntibacterial15.62
Escherichia coliAntibacterial31.25
Candida albicansAntifungal15.62

These results suggest that the target compound may also be effective against similar microbial strains.

Antitumor Activity

In vitro studies on benzothiazole derivatives indicate promising antitumor activity:

  • Compounds were evaluated against various cancer cell lines, showing significant inhibition of cell growth.
  • The most active derivatives exhibited IC50 values indicating potent antiproliferative effects.

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific substitutions on the benzothiazole and furan rings significantly influence biological activity:

  • Fluoro Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Furan Moiety : The furan ring contributes to the overall stability and reactivity of the compound, which is crucial for its biological interactions .

Case Studies

  • Analgesic Activity : In a study evaluating the analgesic potential of compounds similar to the target molecule, significant pain relief was observed in animal models when tested using acetic acid-induced writhing assays.
  • Anti-inflammatory Effects : Compounds with structural similarities were tested for anti-inflammatory properties and demonstrated efficacy in reducing inflammation in rat paw edema models.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Compound Name & Identifier Core Structure Substituents Reported Target/Activity Reference
Target Compound Benzamide 6-Fluorobenzo[d]thiazol-2-yl, furan-2-ylmethyl, 2,5-dioxopyrrolidin-1-yl Hypothesized PFOR inhibition
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide 5-Chlorothiazol, 2,4-difluorophenyl PFOR enzyme inhibition
Compound 1 (4-(2,5-Dioxo-imidazolidin-1-yl)-N-[4-(5-methoxy-1H-indol-3-yl)-thiazol-2-yl]-butyramide) Butyramide Imidazolidinedione, methoxyindole-thiazole Cyclophilin domain modulation
Compound 13 (1-(2-chlorophenyl)-5-cyclopropyl-N-[3-(2,5-dioxopyrrolidin-1-yl)propyl]-1H-1,2,4-triazole-3-carboxamide) Triazole-carboxamide Chlorophenyl, cyclopropyl, dioxopyrrolidinyl-propyl Ranbp2 cyclophilin domain interaction

Key Comparative Insights

A. Substituent Impact on Binding and Selectivity

  • Fluorinated Benzothiazole vs.
  • Dioxopyrrolidinyl vs. Imidazolidinedione : The cyclic imide in the target compound (2,5-dioxopyrrolidin-1-yl) differs from the imidazolidinedione in Compound 1. The former’s rigidity may improve metabolic stability, while the latter’s additional nitrogen could alter hydrogen-bonding interactions .
  • Furan vs. Aromatic Phenyl Groups : The furan-2-ylmethyl substituent introduces oxygen-mediated hydrogen bonding, contrasting with the hydrophobic phenyl groups in compounds like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide .

B. Pharmacological Implications

  • PFOR Inhibition Potential: The benzamide-thiazole scaffold in the target compound aligns with ’s PFOR inhibitor, but the furan and dioxopyrrolidinyl groups may shift selectivity or potency .
  • Protein Interaction Modulation : Compound 13’s triazole-carboxamide core targets Ranbp2, suggesting that the target compound’s benzamide-thiazole scaffold could be adapted for similar applications with modified substituents .

Pharmacokinetic Considerations

  • Metabolic Stability : The dioxopyrrolidinyl group in the target compound may reduce susceptibility to esterase-mediated degradation compared to linear amides in analogs like Compound 1 .
  • Solubility: The fluorobenzo[d]thiazole and furan groups likely reduce aqueous solubility relative to non-fluorinated or polar-substituted analogs, necessitating formulation adjustments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.